5-Bromo-2-(piridin-3-iloxi)piridina

Descripción general

Descripción

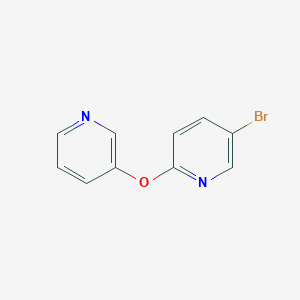

5-Bromo-2-(pyridin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-(pyridin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(pyridin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Azaarenos Policíclicos

Compuestos similares a 5-Bromo-2-(piridin-3-iloxi)piridina, como la 2-Amino-5-bromopirida, se han utilizado para la síntesis de azaarenos policíclicos . Estos son compuestos aromáticos que contienen nitrógeno y tienen aplicaciones potenciales en electrónica orgánica y fotovoltaica debido a sus propiedades electrónicas únicas.

Reacciones de Acoplamiento Cruzado de Suzuki

El compuesto podría utilizarse potencialmente en reacciones de acoplamiento cruzado de Suzuki . Este es un tipo de reacción de enlace carbono-carbono catalizada por paladio entre un ácido borónico arilo o vinílico y un haluro de arilo o vinilo. Esta reacción se utiliza ampliamente en química orgánica para crear compuestos biarílicos, que son comunes en productos farmacéuticos y materiales orgánicos.

Investigación Antimicrobiana

Existe la posibilidad de que el compuesto se utilice en la investigación antimicrobiana. Un estudio ha demostrado que la 5-bromopirida-2,3-diamina, un compuesto con una estructura similar, reaccionó con benzaldehído para producir la correspondiente 6-Bromo-2-fenil-3H-imidazo[4,5-b]piridina . Este compuesto se hizo reaccionar luego con una serie de derivados halogenados, lo que resultó en compuestos con propiedades antimicrobianas potenciales .

Desarrollo de Nuevos Derivados de Piridina

El compuesto podría utilizarse en la síntesis de nuevos derivados de piridina . Los derivados de piridina son importantes en la industria farmacéutica y se encuentran en muchos medicamentos, incluidos antidepresivos, antihistamínicos y antihipertensivos.

Actividad Biológica

5-Bromo-2-(pyridin-3-yloxy)pyridine is a brominated pyridine derivative characterized by its unique substitution pattern, which imparts specific chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

- Molecular Formula : C10H8BrN2O

- Molecular Weight : 251.08 g/mol

- Structure : The compound features a bromine atom at the 5-position and a pyridin-3-yloxy group at the 2-position, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 5-Bromo-2-(pyridin-3-yloxy)pyridine, exhibit significant antimicrobial properties. Notable findings include:

- Antibacterial Effects : The compound has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated that certain pyridine derivatives can inhibit bacterial growth effectively, suggesting a mechanism that may involve interference with bacterial enzymes or cell wall synthesis .

- Antifungal Properties : It has also been reported to possess antifungal activity against species like Candida albicans, indicating its potential utility in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of 5-Bromo-2-(pyridin-3-yloxy)pyridine is supported by various studies:

- COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, related pyrimidine derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib . Investigations into the structure–activity relationships (SARs) of these compounds indicate that modifications can enhance their COX inhibitory effects .

The biological activity of 5-Bromo-2-(pyridin-3-yloxy)pyridine may be attributed to its interactions with specific biological targets:

- Enzyme Interaction : The compound likely interacts with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Understanding these interactions is vital for elucidating its pharmacological profile and therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyridine derivatives, including 5-Bromo-2-(pyridin-3-yloxy)pyridine:

- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their biological activities, revealing promising antibacterial and antifungal properties .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds, showcasing significant reductions in inflammation markers when treated with these derivatives .

- Comparative Studies : Comparative analyses with other known compounds have highlighted the unique efficacy of 5-Bromo-2-(pyridin-3-yloxy)pyridine in modulating biological responses, suggesting it may serve as a lead compound for drug development .

Propiedades

IUPAC Name |

5-bromo-2-pyridin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEQHXPNQXLTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734209 | |

| Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900493-23-4 | |

| Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.